Phenol, 2,4,5-trichloro-, formate

Übersicht

Beschreibung

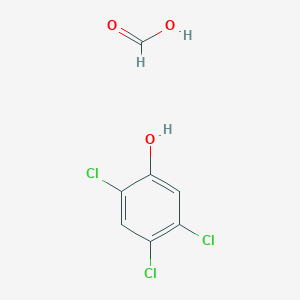

Phenol, 2,4,5-trichloro-, formate is a chemical compound with the molecular formula C6H3Cl3O . It is also known by other names such as Dowicide 2 , Nurelle , Preventol I , and TCP . The compound’s CAS Registry Number is 95-95-4 .

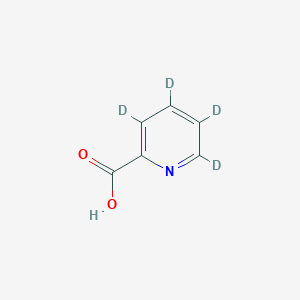

Molecular Structure Analysis

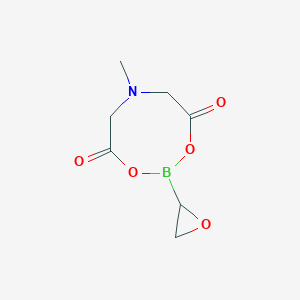

The molecular structure of 2,4,5-trichlorophenol formate consists of a phenolic ring with three chlorine atoms (at positions 2, 4, and 5) and a formate group (HCOO-) attached. The 2D and 3D representations of the structure are available for further examination .

Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Remediation

Phenol, 2,4,5-trichloro-, formate and its derivatives play a significant role in environmental studies, particularly in the degradation and remediation of persistent organic pollutants. Research has shown that certain electron donors, like formate, can accelerate the reductive dechlorination of chlorophenols, leading to their faster degradation and mineralization in environmental settings. This process is crucial for breaking down biologically recalcitrant compounds like trichlorophenol, which are known for their persistence in the environment and potential toxic effects (Yan et al., 2016).

Synthetic Organic Chemistry

In the realm of synthetic organic chemistry, formate derivatives, including those related to phenol, 2,4,5-trichloro-, formate, have been identified as practical carbon monoxide (CO) surrogates for metal-catalyzed carbonylation reactions. These derivatives offer a safer and more practical approach to carbonylation, avoiding the direct use of toxic CO gas. The versatility and reactivity of these formate derivatives allow for their application in various synthetic pathways, providing an efficient route to carbonylated products under ambient conditions without the need for external CO gas (Konishi & Manabe, 2014).

Analytical Chemistry

In analytical chemistry, phenol, 2,4,5-trichloro-, formate derivatives have been utilized in advanced methodologies for detecting environmental phenols. Techniques such as isotope dilution and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) have been developed to determine the presence of various environmental phenols in urine. These methods benefit from the specificity and sensitivity of mass spectrometry, allowing for accurate analysis of phenolic compounds even at low concentrations, which is essential for assessing human exposure to environmental contaminants (Ye et al., 2005).

Eigenschaften

IUPAC Name |

formic acid;2,4,5-trichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O.CH2O2/c7-3-1-5(9)6(10)2-4(3)8;2-1-3/h1-2,10H;1H,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRMFFEKZOJNZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)O.C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20783782 | |

| Record name | Formic acid--2,4,5-trichlorophenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20783782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 2,4,5-trichloro-, formate | |

CAS RN |

33104-36-8 | |

| Record name | Formic acid--2,4,5-trichlorophenol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20783782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

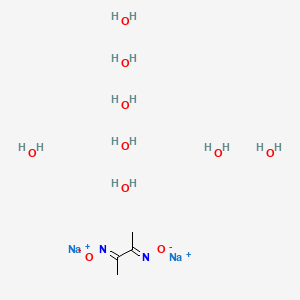

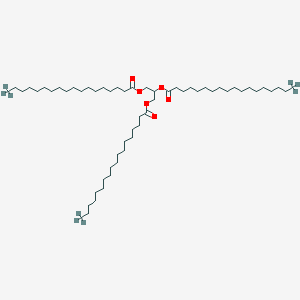

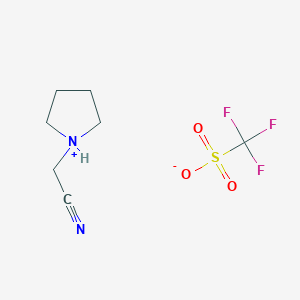

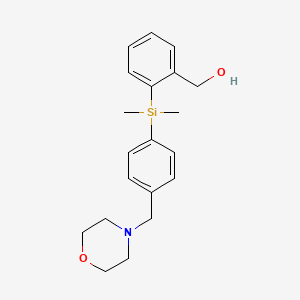

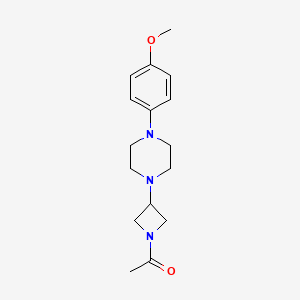

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

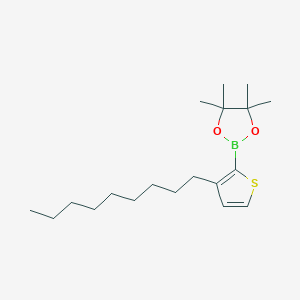

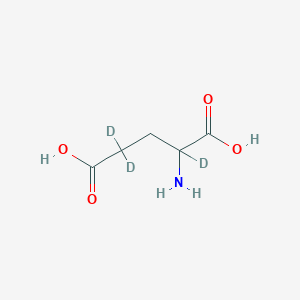

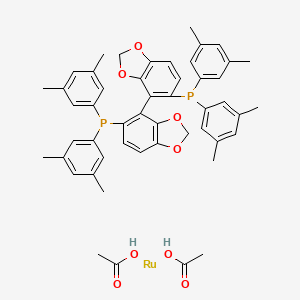

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester](/img/structure/B1456417.png)

![(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1456422.png)

![N-Benzyloxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1456425.png)

![(2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B1456431.png)